Octahydro-1h-cyclopenta[c]pyridine hydrochloride
Description
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-6-8(7)3-1;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVTBLUXLMVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951442-11-7 | |
| Record name | 1H-Cyclopenta[c]pyridine, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951442-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | octahydro-1H-cyclopenta[c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The first step involves a palladium-catalyzed intramolecular Heck-type cyclization, forming a piperidine intermediate. This reaction proceeds with low catalyst loading (0.5–2 mol% Pd) and avoids copper additives, enhancing practicality. The intermediate undergoes a Sonogashira coupling with the alkyne, facilitated by Pd/Cu co-catalysis, to install a 1,5-enyne motif. Finally, a gold-catalyzed 1,5-enyne cyclization (IPrAuCl/AgBF₄) induces a [2+2] cycloaddition, yielding the bicyclic framework with >99.5:1 diastereoselectivity.
Key optimizations include:
- Solvent selection : Toluene or dichloroethane for optimal cyclization efficiency.
- Temperature control : 80–100°C for Heck cyclization, 25°C for Au-mediated steps.
- Catalyst stability : IPrAuCl resists decomposition under acidic conditions, ensuring reproducibility.
This method achieves yields of 65–85% for the final hydrochlorides after salt formation.
Enantioselective Synthesis via Aminoketal Rearrangement
Aminoketal rearrangement offers a chiral route to octahydro-1H-cyclopenta[c]pyridine derivatives with up to 99% enantiomeric excess (ee). This method utilizes enantiopure aminoketal precursors, which undergo acid-catalyzed iminium ion formation followed by dimedone-trapping to enforce stereochemical control.
Chirality Transfer and Intermediate Trapping
Heating aminoketals (e.g., 9a–e ) with trifluoroacetic acid (TFA) and dimedone generates iminium intermediates that equilibrate between isomers A and B (Scheme 2). Dimedone selectively traps the less stable isomer B , forming a formaldehyde adduct and driving the equilibrium toward the desired cis-octahydroindole product. Chirality transfer from the aminoketal to the bicyclic product exceeds 95% in most cases (Table 1).
Critical parameters :
- Temperature : 120°C for complete rearrangement within 5 hours.
- Acid loading : 1 equiv TFA ensures iminium formation without dimedone degradation.
- Solvent : Methanol or ethanol with 3% H₂O enhances intermediate solubility.
Post-synthesis, the free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt, achieving 80–92% isolated yields.
Hydrochloride Salt Formation and Purification
Converting the free base (octahydro-1H-cyclopenta[c]pyridine) to its hydrochloride salt is critical for stability and solubility. The process involves:
Acid-Base Neutralization
The free base is dissolved in anhydrous diethyl ether or THF under nitrogen. Gaseous HCl is bubbled through the solution until precipitation completes. Filtration and washing with cold ether yield the crude hydrochloride.
Recrystallization
Recrystallization from ethanol/water (9:1) removes residual dimedone or Pd/Au catalysts, producing >99% pure material. Alternative solvents (e.g., acetonitrile) may optimize crystal morphology for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
| Method | Catalysts/Reagents | Yield | Selectivity | Scalability |
|---|---|---|---|---|
| Pd/Au-relay catalysis | Pd(OAc)₂, IPrAuCl/AgBF₄ | 65–85% | >99.5:1 dr | Moderate |
| Aminoketal rearrangement | TFA, dimedone | 80–92% | 95–99% ee | High |
Key observations :
- The Pd/Au method excels in diastereoselectivity but requires noble metals, increasing cost.
- Aminoketal routes enable enantioselectivity and gram-scale synthesis but involve multi-step precursor preparation.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1h-cyclopenta[c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, gold catalysts for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Pd/Au-relay catalyzed reaction mentioned earlier produces piperidines bearing 1,5-enyne motifs .
Scientific Research Applications
Octahydro-1h-cyclopenta[c]pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: It is used in the design of lead-oriented compound libraries for drug discovery.
Mechanism of Action
The mechanism of action of octahydro-1h-cyclopenta[c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a PAR1 antagonist, it inhibits the receptor’s activity, which plays a role in platelet aggregation and thrombotic events . The compound’s structure allows it to bind effectively to the receptor, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Compound Overview
The following table summarizes key properties of Octahydro-1H-cyclopenta[c]pyridine hydrochloride and a structurally related compound, cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1):
Structural and Functional Differences
- Core Structure : The target compound contains a pyridine ring fused to a cyclopentane ring, whereas the comparator features a pyrrole ring (a five-membered aromatic amine) with an additional ketone and ester group .
- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to the neutral, lipophilic tert-butyl ester in the comparator.
- Reactivity: The pyridine ring in the target compound may exhibit basicity due to the lone pair on nitrogen, while the pyrrole ring in the comparator is less basic but aromatic.
Limitations and Gaps in Data
Biological Activity
Overview
Octahydro-1H-cyclopenta[c]pyridine hydrochloride (CAS No. 1951442-11-7) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopentane ring fused to a nitrogen-containing piperidine-like ring, positions it as a valuable candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and research findings.
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 161.67 g/mol
This compound primarily acts as an antagonist to the Protease Activated Receptor 1 (PAR1) . This interaction is crucial in modulating pathways related to platelet aggregation and thrombosis, suggesting its potential in preventing thrombotic cardiovascular events .
Biological Activities
The compound exhibits a range of biological activities, including:
- GABA Analogue : It is studied as a conformationally restricted GABA analogue, influencing GABA-related biological activities.
- Analgesic Effects : Preliminary research indicates its potential analgesic properties, making it a candidate for pain management.
- Antioxidant and Antimicrobial Properties : Similar compounds have shown antioxidant and antimicrobial activities, which may extend to this compound.
Case Studies and Experimental Data
- In Vitro Studies : In studies involving cell lines, this compound demonstrated significant effects on cellular signaling pathways, influencing gene expression and cellular metabolism.
- Pharmacokinetic Profiles : Research indicates that analogues of this compound may exhibit metabolic stability issues in human liver microsomes, which impacts their pharmacokinetic profiles .
- Therapeutic Applications : Its role as a PAR1 antagonist suggests therapeutic applications in managing conditions such as thrombosis and other cardiovascular diseases.
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Octahydro-1H-cyclopenta[b]pyridine | Bicyclic amine | Analgesic properties |
| 1-Azabicyclo[2.2.2]octane | Bicyclic amine | Stimulant effects |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Bicyclic amine | Antitumor activity |
| 4-Hydroxypiperidine | Saturated amine | Potential use in antidepressants |
Q & A
Q. What are the recommended synthetic routes for Octahydro-1H-cyclopenta[c]pyridine hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves cyclization of diamine precursors or catalytic dehydrogenation. For example:
- Cyclization : Analogous to pentanediamine hydrochloride cyclization using Pt catalysts (adapted from pyridine synthesis methods ).
- Catalytic Methods : Optimize temperature (e.g., 400–432°C as in pyridine synthesis ), catalyst selection (e.g., SiO₂-Al₂O₃-Bi₂O₃), and reactant ratios to minimize byproducts like β-picoline.
- Purification : Recrystallization or column chromatography to achieve ≥95% purity, as recommended for similar bicyclic amines .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR/FTIR : Confirm bicyclic structure and proton environments (compare to CAS 116183-67-6 analogs ).
- HPLC : Use C18 columns with UV detection (λ = 254 nm), as validated for hydrochloride salts .
- Mass Spectrometry : ESI-MS to verify molecular weight (theoretical: 153.26 g/mol for core structure; adjust for hydrochloride ).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Exposure Response : Remove contaminated clothing immediately; administer artificial respiration if inhaled .
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Regulatory Compliance : Follow GHS guidelines (e.g., hazard codes for pyridine derivatives ).
Advanced Research Questions
Q. How do competing reaction pathways during synthesis impact byproduct formation, and how can impurities be resolved?
Methodological Answer:
- Byproduct Sources : Incomplete cyclization or side reactions (e.g., chloromethylation).
- Analytical Strategies :
- HPLC-UV/MS : Detect impurities at 0.1% threshold (as per pharmaceutical standards ).
- Reference Standards : Use EP-grade impurity markers (e.g., Imp. E/F in ).
- Mitigation : Adjust stoichiometry of pyridine hydrochloride excess (≥25% reduces oxygen content in anhydrous products ).
Q. What contradictions exist in thermal stability data for hydrochloride salts in bicyclic amines?
Methodological Answer:
Q. How does the compound’s stereochemistry influence its reactivity in catalytic applications?
Methodological Answer:
Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
